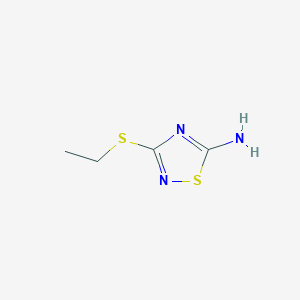

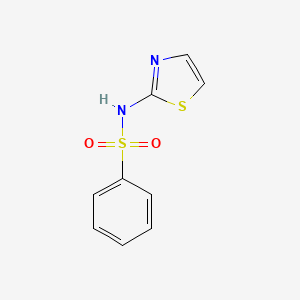

3-(Ethylthio)-1,2,4-thiadiazol-5-amine

Descripción general

Descripción

3-(Ethylthio)-1,2,4-thiadiazol-5-amine (ETTA) is an organosulfur compound with potential applications in synthetic chemistry, biochemistry and pharmacology. ETTA is a derivative of thiadiazole, a heterocyclic compound composed of five atoms of carbon and nitrogen, and one atom of sulfur. ETTA is soluble in water and has a melting point of approximately 135°C. ETTA is produced through a variety of methods, including the condensation of ethylthioacetic acid with formaldehyde, the reaction of ethylthioacetic acid with thiourea, and the reaction of ethylthioacetic acid with thiocyanic acid.

Aplicaciones Científicas De Investigación

Crystallographic and QTAIM Analysis

The compound 3-(Ethylthio)-1,2,4-thiadiazol-5-amine and its derivatives have been explored for their crystallographic properties. A study by El-Emam et al. (2020) examined three adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound similar to this compound. This research focused on determining crystal structures at low temperatures and characterizing intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. The study provided insights into the noncovalent interactions significant for the stabilization of these structures, highlighting their potential in crystallography and materials science (El-Emam et al., 2020).

Synthesis and Biological Activities

Another application lies in the synthesis of hybrid molecules for biological activities. Basoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with a structure related to this compound. This study explored antimicrobial, antilipase, and antiurease activities, indicating potential applications in the development of new antimicrobial agents and in understanding enzyme inhibition mechanisms (Basoğlu et al., 2013).

Antimicrobial Activity of Derivatives

Research by Sarva et al. (2022) investigated the synthesis and antimicrobial activity of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, derived from this compound. These compounds showed promising antimicrobial activity compared to standard treatments, suggesting their utility in developing new antimicrobial drugs (Sarva et al., 2022).

Cytotoxicity and Effects on Immunocompetent Cells

The compound has also been studied for its cytotoxic effects. Mavrova et al. (2009) synthesized novel derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, including compounds similar to this compound. These compounds were evaluated for cytotoxicity against thymocytes and lymphocytes, and some exhibited a general stimulation effect on B-cells' response. This study is significant for understanding the immunological implications of these compounds (Mavrova et al., 2009).

Ultrasound-assisted Synthesis

Research into improved synthesis methods includes a study by Erdogan (2018) on the ultrasound-assisted synthesis of derivatives of this compound. This study explored alternative methods for synthesizing these derivatives, demonstrating that ultrasound can increase the efficiency of reactions, which could have significant implications in the field of chemical synthesis (Erdogan, 2018).

Corrosion Inhibition

El-Sayed M. Sherif (2006) studied the effects of 2-amino-5-(ethylthio)-1,3,4-thiadiazole, a close relative of this compound, on copper corrosion inhibition. This research demonstrated the compound's effectiveness as a mixed-type inhibitor for copper corrosion in various NaCl solutions, making it a potential candidate for corrosion protection in industrial applications (Sherif, 2006).

Propiedades

IUPAC Name |

3-ethylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMBXKLLAANDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325983 | |

| Record name | 3-(Ethylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6913-14-0 | |

| Record name | 6913-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)